6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of diseases like malaria and leishmaniasis.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit essential enzymes or disrupt cell membranes of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-ol
Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the furan-2-ylmethyl group, in particular, adds a unique dimension to its properties compared to other similar compounds.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-8-11(2)20(19-10)14-6-5-13(17-18-14)15(21)16-9-12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQCYCTZFLCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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